

Chemical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

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Technical Guide: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid**. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from closely related analogs to infer its characteristics and potential applications. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing a foundation for future investigation of this compound.

Chemical Properties

Quantitative data for the specific isomer **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid** is not readily available. However, the properties of the closely related isomer, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, are summarized below to provide an estimation of the expected physicochemical characteristics.

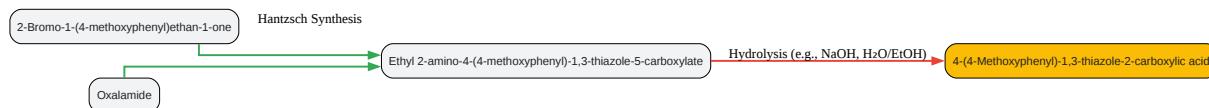
Table 1: Physicochemical Properties of a Related Isomer: 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₃ S	[1]
Molecular Weight	249.29 g/mol	[1]
Appearance	Solid	[1]
Purity	≥97%	[1]
InChI Key	HWHZTHVYFDJNK-UHFFFAOYSA-N	[1]
CAS Number	54001-16-0	[1]

Synthesis and Experimental Protocols

A plausible synthetic route for **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid** is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α -haloketone. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with oxalamide followed by hydrolysis.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

- Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate:
 - To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add ethyl 2-amino-2-thioxoacetate (1 equivalent).
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
 - Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate ester.
- Hydrolysis to **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid**:
 - Dissolve the synthesized ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
 - Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
 - Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
 - Collect the precipitated carboxylic acid by filtration, wash with cold water to remove inorganic salts, and dry.
 - Further purification can be achieved by recrystallization.

Spectroscopic Data (Predicted)

Specific spectroscopic data for **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid** is not available. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

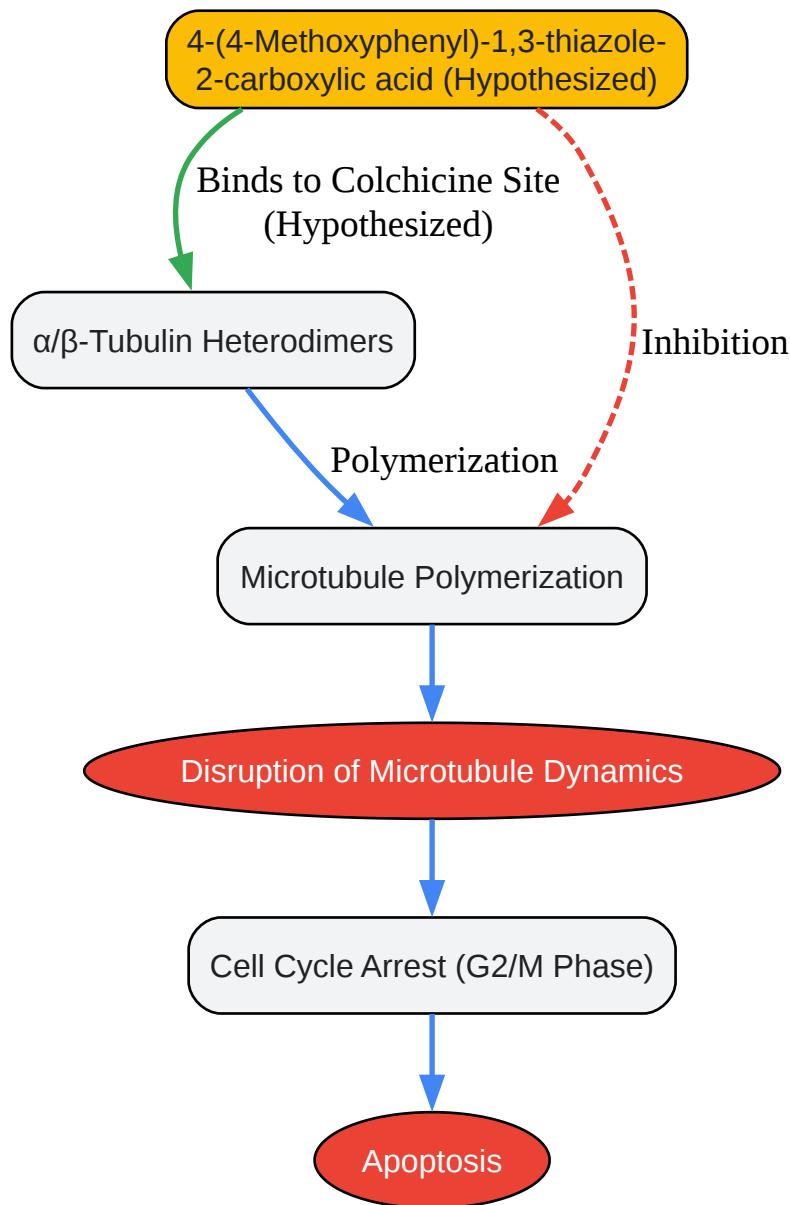
- ^1H NMR: Aromatic protons of the methoxyphenyl group would appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons would be a singlet around δ 3.8-4.0 ppm. The thiazole proton would likely be a singlet in the aromatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).
- ^{13}C NMR: Signals for the aromatic carbons, the thiazole ring carbons, the carboxylic acid carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55 ppm) would be expected.
- FT-IR: Characteristic absorption bands would include O-H stretching of the carboxylic acid (broad, \sim 2500-3300 cm^{-1}), C=O stretching of the carboxylic acid (\sim 1700 cm^{-1}), C=N and C=C stretching of the thiazole and aromatic rings (\sim 1400-1600 cm^{-1}), and C-O stretching of the methoxy group (\sim 1250 cm^{-1}).^[2]
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at an m/z corresponding to the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[3]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity.^{[4][5]} A notable mechanism of action for some 2-arylthiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.^[5] While the specific activity of **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid** has not been reported, its structural similarity to known tubulin inhibitors suggests it may possess similar cytotoxic effects against cancer cell lines.



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